molecular formula C20H14N2O3S B12950351 4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid

4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid

Cat. No.: B12950351
M. Wt: 362.4 g/mol
InChI Key: TZHHSVINAQXMSG-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) linking two naphthalene rings, with a sulfonic acid group (-SO3H) attached to one of the naphthalene rings. This compound is commonly used in the production of azo dyes, which are widely utilized in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid typically involves the diazotization of naphthylamine derivatives followed by coupling with naphthalene-1-sulfonic acid. The general steps are as follows:

    Diazotization: Naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with naphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene compounds.

Scientific Research Applications

4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of dyes for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid primarily involves its ability to form stable azo bonds, which contribute to its vibrant coloration. The compound can interact with various molecular targets through its diazenyl and sulfonic acid groups, facilitating binding to substrates in dyeing processes. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthalenesulfonic acid: Used in the synthesis of azo dyes and has similar applications.

    Naphthalene-1-sulfonic acid: A precursor in the production of various naphthalene derivatives.

    Naphthalene-2-sulfonic acid: Another sulfonic acid derivative with applications in dye production.

Uniqueness

4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid is unique due to its specific diazenyl linkage between two naphthalene rings, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex azo dyes with specific color properties and stability.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O3S/c23-26(24,25)20-13-12-19(16-9-3-4-10-17(16)20)22-21-18-11-5-7-14-6-1-2-8-15(14)18/h1-13H,(H,23,24,25)

InChI Key

TZHHSVINAQXMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O

Origin of Product

United States

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